molecular formula C25H37NO2 B1261427 1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one CAS No. 71076-28-3

1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one

Cat. No.: B1261427
CAS No.: 71076-28-3
M. Wt: 383.6 g/mol
InChI Key: LOYWOYCPSWPKFH-DSNGMDLFSA-N
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Description

Quadazocine: , identified by the Unique Ingredient Identifier (UNII) X9BMD58553, is a substituted hexahydro-2,6-methano-3-benzazocine. It is known for its potent antagonistic effects on the μ opioid receptor and less potent antagonistic effects on the κ and δ opioid receptors . This compound has been patented by Sterling Drug Inc. as an analgesic and narcotic antagonist .

Chemical Reactions Analysis

Quadazocine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Quadazocine has several scientific research applications, including:

Mechanism of Action

Quadazocine exerts its effects by antagonizing the μ opioid receptor, which is involved in pain modulation and reward pathways. By blocking this receptor, Quadazocine can reduce the effects of opioid agonists, making it useful in the treatment of opioid addiction and overdose. The molecular targets and pathways involved include the μ, κ, and δ opioid receptors .

Comparison with Similar Compounds

Quadazocine is unique in its potent antagonistic effects on the μ opioid receptor compared to other similar compounds. Some similar compounds include:

Quadazocine’s uniqueness lies in its specific chemical structure and its balanced antagonistic effects on multiple opioid receptors.

Properties

CAS No.

71076-28-3

Molecular Formula

C25H37NO2

Molecular Weight

383.6 g/mol

IUPAC Name

1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one

InChI

InChI=1S/C25H37NO2/c1-24-14-15-26(3)23(16-19-9-11-21(28)17-22(19)24)25(24,2)13-12-20(27)10-8-18-6-4-5-7-18/h9,11,17-18,23,28H,4-8,10,12-16H2,1-3H3/t23-,24+,25-/m1/s1

InChI Key

LOYWOYCPSWPKFH-DSNGMDLFSA-N

SMILES

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C

Isomeric SMILES

C[C@@]12CCN([C@@H]([C@@]1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C

Canonical SMILES

CC12CCN(C(C1(C)CCC(=O)CCC3CCCC3)CC4=C2C=C(C=C4)O)C

Key on ui other cas no.

71276-43-2

Synonyms

quadazocine
quadazocine mesylate, (2R-(2alpha,6alpha,11S))-isomer
quadazocine mesylate, (2S-(2alpha,6alpha,11S))-isomer
Win 44,441
Win 44441
Win 44441-3
Win-44441

Origin of Product

United States

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